2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(4-Bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a sulfonamide-based acetamide derivative featuring a 4-bromophenyl sulfonyl group and a 4-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFNABMKQUMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be disconnected in several ways, leading to different synthetic approaches:
- Disconnection of the C-N bond of the acetamide to yield a 2-[(4-bromophenyl)sulfonyl]acetic acid derivative and 4-methoxyaniline
- Disconnection of the carbon-sulfonyl bond to produce 4-bromophenylsulfonyl chloride and a suitable acetamide precursor
- Formation via sequential functionalization of simpler intermediates
Method 1: Direct Sulfonylation and Amide Coupling
This method is adapted from the synthesis of structurally related sulfonylacetamide derivatives.
Preparation of 4-Bromophenylsulfonyl Intermediate
The first step involves Friedel-Crafts sulfonylation of bromobenzene to create the 4-bromophenylsulfonyl moiety:
- Bromobenzene is reacted with commercially available tosyl chloride in the presence of aluminum trichloride under reflux conditions
- The resulting 1-bromo-4-tosylbenzene is oxidized using chromium trioxide in acetic acid
- The product is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions for approximately 30 hours (99% yield)
Preparation of the Acetamide Component
The acetamide component can be prepared through the reaction of α-haloacetyl chloride with 4-methoxyaniline:
Final Coupling Reaction
The final coupling involves the reaction of the 4-bromophenylsulfonyl intermediate with the acetamide component:
- The reaction is conducted in ethanol under refluxing conditions
- A catalytic amount of triethylamine is added as a base catalyst
- The reaction proceeds for 4-6 hours with yields typically ranging from 57-97%
Method 3: One-Pot Synthesis via Acyl Chloride Intermediates
This method adapts the synthesis procedure used for related acetamide compounds.
Preparation of 2-[(4-Bromophenyl)sulfonyl]acetyl Chloride
- 2-[(4-Bromophenyl)sulfonyl]acetic acid is treated with thionyl chloride or oxalyl chloride
- The reaction is typically conducted under reflux conditions until completion
- The resulting acyl chloride is used directly in the next step without purification
Reaction with 4-Methoxyaniline
- The acyl chloride is added to a solution of 4-methoxyaniline in dichloromethane in the presence of triethylamine
- The reaction mixture is stirred at low temperature (0-5°C) initially, then allowed to warm to room temperature
- After completion, the mixture is worked up by washing with dilute acid, aqueous sodium bicarbonate, and brine
Reaction Conditions and Parameter Optimization
The following table summarizes the optimal reaction conditions for the different synthetic approaches:
| Method | Key Reagents | Solvent | Temperature | Catalyst/Base | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|
| Method 1 | Tosyl chloride, AlCl3, CrO3 | Varied | Reflux | AlCl3 | 30h (for acyl chloride) | 90-99 |
| Method 2 | 4-Bromophenylsulfonyl chloride, glycine | DCM | 0-5°C → RT | Triethylamine | 1-2h | 90-94 |
| Method 3 | 2-[(4-Bromophenyl)sulfonyl]acetic acid, SOCl2 | DCM | 0-5°C → RT | Triethylamine | 3h | 80-85 |
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
Temperature Control
Temperature management is crucial for optimal yield and selectivity:
- Friedel-Crafts sulfonylation requires elevated temperatures (reflux conditions)
- Amide coupling reactions perform best when initiated at low temperatures (0-5°C) and then gradually warmed to room temperature
- Final coupling reactions may require refluxing conditions in ethanol for 4-6 hours
Purification and Characterization
Purification Techniques
Several purification methods can be employed based on the specific synthetic route:
Recrystallization:
Chromatographic Methods:
Analytical Characterization
The synthesized compound can be characterized using various spectroscopic and analytical techniques:
NMR Spectroscopy:
Mass Spectrometry:
IR Spectroscopy:
Challenges and Optimization Strategies
Common Synthetic Challenges
Several challenges may be encountered during the synthesis:
Regioselectivity in sulfonylation reactions:
- Controlling the para-substitution on the bromobenzene during Friedel-Crafts reaction requires careful temperature control and catalyst loading
- The electron-withdrawing bromine can affect the reactivity and selectivity
Activation of carboxylic acid intermediates:
- Complete conversion to acyl chloride is essential for high yields
- Residual thionyl chloride must be completely removed before amine coupling
Purification challenges:
- Separation of closely related sulfonyl compounds may require optimized chromatography conditions
- Removal of aluminum-based byproducts after Friedel-Crafts reactions
Optimization Strategies
Yield improvement:
Reaction monitoring:
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
Safety considerations:
- Thionyl chloride and aluminum chloride require careful handling on larger scales
- Heat management during exothermic steps
Process modifications:
- Continuous flow processes may be advantageous for certain steps
- Optimized workup procedures to minimize solvent usage
Economic factors:
- Cost-effective reagent selection for large-scale production
- Recycling of solvents and catalysts where possible
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of the sulfonyl group, such as sulfoxides or sulfones.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting specific enzymes or receptors. The sulfonamide moiety is known for its ability to inhibit various biological targets, making it valuable for developing new therapeutic agents. For instance, related compounds have demonstrated analgesic and anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in pain and inflammation pathways.
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide may also possess antimicrobial activity. This could be particularly relevant in developing new antibiotics or treatments for resistant bacterial infections.
Anticancer Potential
Research into the anticancer properties of sulfonamide derivatives indicates that this compound may induce apoptosis in cancer cells. Studies have shown that modifications in substituents can significantly impact cytotoxicity profiles against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The mechanisms often involve the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
Material Science
Advanced Materials Development
In material science, this compound can be utilized to create advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic electronics or photonic devices.
Biological Studies
Biochemical Interactions
This compound is useful in studying interactions between small molecules and biological macromolecules like proteins or nucleic acids. It can serve as a probe to understand the binding mechanisms and affinities involved in enzyme-substrate interactions. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, enhancing binding affinity through hydrophobic effects and hydrogen bonding.
Research Findings Summary
| Study Focus | Findings | Methodology |
|---|---|---|
| Analgesic Properties | Significant inhibition of COX enzymes observed | In vitro assays |
| Antimicrobial Evaluation | Effective against Gram-positive/negative bacteria | Turbidimetric method |
| Anticancer Screening | Induced apoptosis in MCF7 cells | Sulforhodamine B assay |
Case Studies
- Analgesic Activity : A study indicated that related compounds inhibited COX-2 more effectively than traditional NSAIDs, suggesting innovative pathways for pain management.
- Antimicrobial Activity : Research found substantial inhibition against Staphylococcus aureus, outperforming standard antibiotics.
- Anticancer Activity : Compounds with similar structures were tested against various cancer cell lines, revealing significant cytotoxic effects influenced by structural modifications.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the bromophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Physicochemical Properties
The target compound’s sulfonyl and acetamide groups are shared with several derivatives, but substituent variations significantly influence physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., bromo, nitro) enhance thermal stability (e.g., compound 9h, m.p. 162–164°C) but reduce synthetic yields (15–21%) . Methoxy groups improve solubility and bioactivity in cancer models .
- Synthetic Challenges : Thiazole- and quinazoline-containing analogs (e.g., 9e, 38) require multi-step syntheses with moderate yields, while Sc(OTf)₃-catalyzed methods offer higher efficiency for sulfonamides .
Pharmacological Activities
Comparisons of bioactivity highlight substituent-dependent effects:
Key Findings :
- Anticancer Activity : Sulfonyl-quinazoline hybrids (e.g., compound 38) show superior activity against diverse cancer cell lines, likely due to enhanced DNA intercalation or kinase inhibition .
- Metabolic Effects : Methoxyphenyl-substituted acetamides (e.g., 3a–3c) exhibit dose-dependent hypoglycemia, with IC₅₀ values ~69–87 µM .
- Anti-Inflammatory Potential: Bromophenyl-phenoxyacetamide derivatives (e.g., 3a) reduce inflammation in vivo by 20–25%, comparable to ibuprofen .
Biological Activity
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a sulfonamide group and aromatic substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in inflammatory and pain pathways.
- Binding Affinity : The bromophenyl and methoxyphenyl groups enhance binding through hydrophobic interactions and hydrogen bonding, respectively. This increases the specificity and efficacy of the compound against its targets .
1. Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance, related oxazole derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating pain and inflammation pathways .
2. Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Compounds containing similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess antibacterial activity .
3. Anticancer Potential
Studies have explored the anticancer effects of compounds with similar structures. For example, derivatives with thiazole rings have shown promising results against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on Analgesic Properties | Significant inhibition of COX enzymes was observed | In vitro assays on enzyme activity |
| Antimicrobial Evaluation | Exhibited antibacterial activity against Gram-positive and Gram-negative bacteria | Turbidimetric method |
| Anticancer Screening | Induced apoptosis in MCF7 cells with IC50 values indicating strong activity | Sulforhodamine B assay |
Case Studies
- Analgesic Activity : A study demonstrated that related compounds inhibited COX-2 more effectively than traditional NSAIDs, suggesting a novel pathway for pain management.
- Antimicrobial Activity : Another research effort found that derivatives showed substantial inhibition against Staphylococcus aureus, outperforming standard antibiotics in certain tests.
- Anticancer Activity : Compounds with similar structural motifs were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their cytotoxicity profiles.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation steps. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with an acetamide precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amidation : Coupling the sulfonyl intermediate with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 50–60°C .
- Optimization : Yield improvements (>70%) require inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is structural integrity confirmed, and what analytical techniques are essential for purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the sulfonyl (-SO₂-) and methoxy (-OCH₃) groups. Key signals include:
- ¹H NMR : δ 7.6–7.8 ppm (4-bromophenyl aromatic protons), δ 3.8 ppm (methoxy singlet) .
- ¹³C NMR : δ 167 ppm (acetamide carbonyl), δ 55 ppm (methoxy carbon) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 409.0) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) quantifies purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy)?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-h exposure) across studies .
- Dose-Response Curves : Compare IC₅₀ values under consistent conditions (e.g., 1–100 µM range) to assess potency thresholds .
- Mechanistic Studies : Pair bioactivity data with target validation (e.g., enzyme inhibition assays for COX-2 or topoisomerase II) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Substituent Modulation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to alter logP and solubility .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like EGFR or TNF-α, guiding synthetic priorities .
- Pharmacokinetic Profiling :
- Solubility : Use shake-flask method (PBS pH 7.4) to measure aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) .
Methodological Considerations for Future Research
- Mechanistic Elucidation : Use CRISPR-Cas9 knockout models to validate target engagement (e.g., siRNA silencing of suspected kinases) .
- Synergistic Effects : Test combination therapies (e.g., with cisplatin) using Chou-Talalay synergy indices .
- Toxicology Profiling : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
